molecular formula C22H19N3O2S B5468393 N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

Cat. No. B5468393
M. Wt: 389.5 g/mol
InChI Key: DUMPSBVWNSNKDT-GHRIWEEISA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These features could result in a variety of interesting chemical properties. For example, the cyano group is polar and can participate in hydrogen bonding, while the vinyl group could potentially undergo addition reactions .


Chemical Reactions Analysis

As mentioned above, this compound could participate in a variety of chemical reactions due to its functional groups. The cyano group could undergo hydrolysis to form a carboxylic acid, the vinyl group could participate in addition reactions, and the amide group could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the cyano and amide groups, and might have a relatively high boiling point due to the potential for hydrogen bonding .

Mechanism of Action

Without specific context (such as whether this compound is being used as a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action. The mechanism of action would depend on the specific chemical or biological context in which this compound is being used .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-[2-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-3-19(26)24-22-20(16-7-5-4-6-8-16)25-21(28-22)17(14-23)13-15-9-11-18(27-2)12-10-15/h4-13H,3H2,1-2H3,(H,24,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMPSBVWNSNKDT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)C(=CC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=C(C=C2)OC)/C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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